4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-phenylpropyl)benzamide
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Description
The compound “4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-phenylpropyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a piperidine ring, and a cyclopropyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the cyclopropylcarbonyl group, and the coupling of these two parts of the molecule. The final step would likely be the formation of the benzamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the benzamide group could potentially give this compound interesting structural properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzamide group could make this compound soluble in polar solvents .Future Directions
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c28-24(26-16-4-7-19-5-2-1-3-6-19)20-10-12-22(13-11-20)30-23-14-17-27(18-15-23)25(29)21-8-9-21/h1-3,5-6,10-13,21,23H,4,7-9,14-18H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZOLJPWWXZAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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